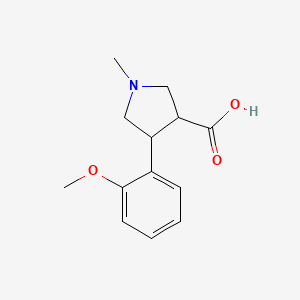

4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

説明

4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a carboxylic acid group at the 3-position, a methyl group at the 1-position, and a 2-methoxyphenyl substituent at the 4-position of the pyrrolidine ring. This compound exhibits distinct physicochemical properties, including:

特性

分子式 |

C13H17NO3 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H17NO3/c1-14-7-10(11(8-14)13(15)16)9-5-3-4-6-12(9)17-2/h3-6,10-11H,7-8H2,1-2H3,(H,15,16) |

InChIキー |

QLKLSIYMKMAKSD-UHFFFAOYSA-N |

正規SMILES |

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |

製品の起源 |

United States |

準備方法

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

According to a 2014 patent (EP3015456A1), pyrrolidine-2-carboxylic acid derivatives can be alkylated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides. These alkoxides then react with alkylating agents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce substituents without racemization if starting from a single enantiomer (see Table 1 for reaction conditions).

- Direct alkylation of the compound can lead to racemization if the carboxyl group is chiral.

- Removal of protecting groups prior to alkylation helps maintain stereochemical integrity.

- Catalytic hydrogenation of double bonds in intermediates yields cis isomers selectively when starting from chiral compounds.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | LDA (lithium diisopropylamide) at -78°C, THF solvent | Formation of enolate intermediate |

| 2 | Addition of formic acetic anhydride dropwise at -70°C | Introduction of functional group |

| 3 | Quenching with acetic acid and water, extraction | Isolation of intermediate |

| 4 | Treatment with trifluoroacetic acid (TFA) at 25°C | Deprotection and purification |

This sequence yields protected pyrrolidine intermediates in high yield (~75%) with controlled stereochemistry.

Synthesis via Substituted Pyrroles and Gold-Catalyzed Cyclization

A 2016 study in Nature describes the synthesis of substituted pyrrolidines via gold-catalyzed tandem cyclization of aminoacetaldehyde acetals and terminal alkynes, followed by diastereoselective reduction.

- The key intermediate is a substituted pyrrole, which is reduced to a 3-pyrroline derivative.

- Subsequent stereoselective dihydroxylation and reductive transformations yield the pyrrolidine core with desired stereochemistry.

- This method allows modular synthesis of various substituted pyrrolidines, adaptable to the 4-(2-Methoxyphenyl) substitution pattern.

This approach is advantageous for constructing complex pyrrolidine derivatives with high stereocontrol.

Multi-Step Synthesis Starting from Malonate Esters

A research thesis from the University of Southern Mississippi outlines a synthetic route for pyrrolidine-3-carboxylic acid derivatives starting from diethyl methylmalonate:

- Generation of enolates via sodium hydride deprotonation.

- SN2 substitution with dibromoethane to form key intermediates.

- Gabriel synthesis to introduce nitrogen functionality.

- Hydrolysis of esters to carboxylic acids.

- Final hydrogenation steps to remove protecting groups and form the target compound.

This multi-step sequence emphasizes optimization of reaction conditions to maximize yield and minimize purification steps, such as adjusting molar ratios and solvent systems (see Table 2).

| Step | Reagents | Purpose | Notes |

|---|---|---|---|

| 1 | Sodium hydride, diethyl methylmalonate | Enolate formation | Generates nucleophile for substitution |

| 2 | Dibromoethane | Alkylation | SN2 reaction, formation of bromide intermediate |

| 3 | Potassium phthalimide | Gabriel synthesis | Introduces amine functionality |

| 4 | Hydrolysis (basic conditions) | Carboxylic acid formation | Converts ester to acid |

| 5 | Hydrogen, Pd catalyst | Deprotection | Removes benzyl groups |

This method is well-documented and provides a robust route to chiral pyrrolidine carboxylic acids.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Protection of the carboxyl group is critical to prevent racemization during alkylation steps.

- Catalytic hydrogenation can selectively yield cis isomers in pyrrolidine derivatives when starting from enantiomerically pure compounds.

- Phase transfer catalysts enhance alkylation efficiency by facilitating transfer of ionic species into organic phases.

- Gold-mediated cyclizations provide a powerful tool for constructing substituted pyrroles, which can be converted to pyrrolidines with precise stereochemical control.

- Optimization of molar ratios and solvent systems can reduce purification burdens and improve overall yields in multi-step syntheses.

- The choice of protecting groups and deprotection conditions (e.g., trifluoroacetic acid treatment) is essential for successful synthesis.

化学反応の分析

Types of Reactions

4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-(2-Hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 50585-87-0)

- Structure : Lacks the 2-methoxyphenyl group but retains the pyrrolidine core with a carboxylic acid and methyl group.

- Similarity Score : 0.74 (compared to the target compound) .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic Acid (Compound 14{4,5})

- Structure : Features a 1,3-benzodioxole group instead of 2-methoxyphenyl.

Piperidine and Piperazine Derivatives

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

- Structure : Piperidine ring fused with a 2-methoxyphenyl-substituted piperazine.

- Synthesis : Prepared via reductive amination using NaBH₃CN, highlighting differences in synthetic pathways compared to pyrrolidine derivatives .

- Bioactivity : Piperazine derivatives like 1-(2-methoxyphenyl)-piperazine exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting the 2-methoxyphenyl group contributes to microbial targeting .

1-(2-Methoxyphenyl)-4-[3-(1-naphthyloxy)-2-hydroxypropyl]piperazine

Carboxylic Acid Derivatives with Aromatic Substituents

14-(4-(2-Methoxyphenyl)pent-4-enoic Acid (Compound 2f)

- Structure: Pent-4-enoic acid backbone with a 2-methoxyphenyl group.

- Synthesis : Prepared via copper-catalyzed radical oxyfunctionalization, a method distinct from the target compound’s synthesis .

- Key Difference : The linear carboxylic acid chain may limit ring strain and conformational flexibility compared to the pyrrolidine scaffold.

Critical Analysis of Structural and Functional Differences

- Aromatic Substituents : The 2-methoxyphenyl group enhances π-π stacking interactions in receptor binding, as seen in antibacterial piperazine derivatives . Its absence in simpler pyrrolidines (e.g., 1-methylpyrrolidine-3-carboxylic acid) reduces bioactivity.

- Ring Size and Conformation : Piperidine/piperazine derivatives offer greater flexibility for functionalization, whereas pyrrolidine’s five-membered ring imposes conformational constraints that may improve target specificity.

- Synthetic Accessibility : Pyrrolidine derivatives often require multi-step enantioselective synthesis, while piperazine analogs can be synthesized via reductive amination .

生物活性

4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

This structure is critical for its interaction with biological targets.

Pharmacological Effects

Research indicates that 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits several pharmacological effects:

- Antagonistic Activity : The compound has been shown to act as an antagonist in certain receptor systems, influencing various physiological processes such as pain modulation and inflammation .

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, particularly in models of neurodegeneration, where it may help mitigate oxidative stress and neuronal death .

The mechanisms by which this compound exerts its biological effects include:

- Receptor Modulation : It interacts with specific receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with pain and inflammation .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects .

Case Studies

- Study on Pain Models : In a controlled study involving rat models of chronic pain, administration of 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid resulted in significant reductions in pain scores compared to control groups. This suggests its potential utility in pain management therapies.

- Neuroprotection in Alzheimer’s Disease Models : In vitro studies demonstrated that the compound could reduce amyloid-beta-induced cytotoxicity in neuronal cell lines, indicating a protective role against Alzheimer's pathology .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid, and what key reaction conditions must be controlled to optimize yield and purity?

The synthesis typically involves multi-step reactions, including condensation of aryl precursors (e.g., 2-methoxyphenyl derivatives) with pyrrolidine intermediates. Key steps require coupling agents like dicyclohexylcarbodiimide (DCC) for carboxyl activation and solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often used to stabilize reactive sites during cyclization. Strict control of temperature (e.g., reflux) and reaction time minimizes side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

High-resolution NMR (1H, 13C, and 2D techniques like COSY/NOESY) confirms connectivity and stereochemistry. Liquid chromatography-mass spectrometry (LC-MS) validates molecular weight and purity (>95%), while X-ray crystallography provides definitive stereochemical assignment. Polarimetry is critical for assessing optical activity in chiral analogs (e.g., 3R,4S vs. 3S,4R configurations) .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do they influence its reactivity?

The compound has a predicted pKa of ~3.71 (carboxylic acid group), favoring deprotonation under physiological conditions. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), facilitating derivatization reactions like amide coupling. The electron-donating methoxy group enhances aromatic electrophilic substitution potential, enabling further functionalization .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity, and what experimental approaches resolve structure-activity relationships (SAR)?

Enantiomers (e.g., 3R,4S vs. 3S,4R) show differential target binding due to chiral recognition. Comparative bioassays using enantiopure samples (prepared via chiral HPLC or asymmetric synthesis) and molecular docking studies elucidate stereochemical dependencies. For example, (3S,4R) configurations in related analogs exhibit enhanced receptor affinity .

Q. How can contradictory biological activity data across studies be systematically reconciled?

Investigate purity (HPLC), stereochemical composition (chiral HPLC), and counterion effects (e.g., hydrochloride vs. free base). Validate assay parameters (cell line variability, concentration ranges) and employ orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What computational strategies predict binding modes and guide rational structural modifications?

Molecular dynamics simulations and free energy calculations (MM/PBSA) using crystallographic or homology-modeled targets identify key interactions. Quantitative structure-activity relationship (QSAR) models incorporating substituent electronic parameters (Hammett σ) and steric descriptors guide analog design. For instance, replacing methoxy with halogens can enhance hydrophobic interactions .

Q. How can reaction parameters be optimized for key synthetic steps (e.g., pyrrolidine ring formation)?

Screen solvents (DMF for polar aprotic conditions vs. THF for milder reactions) and catalysts (e.g., Pd for cross-couplings). Design of Experiments (DoE) maps temperature and stoichiometry effects. Real-time monitoring via FTIR or Raman spectroscopy identifies reaction endpoints, improving yield and reproducibility .

Q. What role do functional groups play in intermolecular interactions, and how can co-crystallization studies exploit these?

The carboxylic acid forms hydrogen bonds with target residues, while the methoxy group engages in π-π/hydrophobic interactions. Co-crystallization with proteins (e.g., enzymes) followed by X-ray analysis reveals binding motifs. Isosteric replacements (e.g., methoxy → trifluoromethyl) probe interaction criticality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。